ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Description

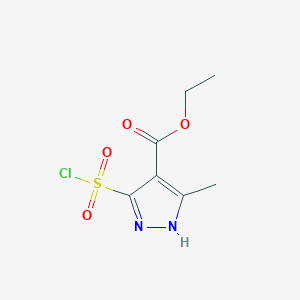

Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS: sc-353512) is a pyrazole-based sulfonamide derivative with the molecular formula C₈H₉ClN₂O₄S and a molar mass of 264.68 g/mol . The compound features a chlorosulfonyl (-SO₂Cl) group at the 5-position, a methyl group at the 3-position, and an ethyl ester at the 4-position of the pyrazole ring. The chlorosulfonyl group confers high reactivity, making it a versatile intermediate in synthesizing sulfonamide drugs, agrochemicals, and functional materials. Its applications span medicinal chemistry, where it serves as a precursor for antimicrobial or anti-inflammatory agents, and crystallography, where its derivatives are studied for intermolecular interactions .

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O4S/c1-3-14-7(11)5-4(2)9-10-6(5)15(8,12)13/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVUJZKYBUCSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the chlorosulfonyl group: The chlorosulfonyl group can be introduced by reacting the pyrazole derivative with chlorosulfonic acid or chlorosulfonyl isocyanate. This reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, acetonitrile), mild heating.

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), low temperature.

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane), room temperature.

Major Products Formed

Sulfonamide derivatives: Formed by substitution with amines.

Sulfonate derivatives: Formed by substitution with alcohols.

Sulfonothioate derivatives: Formed by substitution with thiols.

Sulfonyl derivatives: Formed by reduction of the chlorosulfonyl group.

Pyrazole N-oxides: Formed by oxidation of the pyrazole ring.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive chlorosulfonyl group.

Mechanism of Action

The mechanism of action of ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The reactivity and functional properties of pyrazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Chlorosulfonyl Group : The -SO₂Cl group in the target compound is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines to form sulfonamides). This contrasts with the -SMe group in methylsulfanyl derivatives, which is less reactive but enhances lipophilicity for pharmacological applications .

- Biological Activity: Hydrazino-linked chromone derivatives (e.g., compound 62 in ) exhibit antifungal properties, whereas methylsulfanyl analogs show analgesic effects.

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., ) reveal how substituents influence molecular packing. For example:

- Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate : The cyclopropyl group induces steric hindrance, affecting crystal symmetry (triclinic system, space group P-1) .

- Sulfonamide Derivatives : The -SO₂Cl group in the target compound may form hydrogen bonds (e.g., N-H···O=S) or π-stacking interactions, critical for stabilizing crystal lattices .

Pharmacological Potential

- Antimicrobial Activity : Chlorosulfonyl derivatives are precursors to sulfonamide antibiotics, which inhibit dihydropteroate synthase in bacteria .

- Anti-inflammatory Activity : Methylsulfanyl analogs () reduce inflammation via COX-2 inhibition, a pathway less accessible to the chlorosulfonyl derivative due to its reactivity .

Biological Activity

Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₇H₉ClN₂O₄S and a molecular weight of approximately 252.68 g/mol. This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorosulfonyl group enhances its reactivity, making it an important intermediate in various chemical syntheses and biological applications.

Chemical Structure and Properties

The structural formula of this compound includes a five-membered heterocyclic pyrazole ring and a chlorosulfonyl group that significantly influences its biological activity. The reactivity of the chlorosulfonyl group allows it to interact with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of their activity.

Research indicates that the chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, which may inhibit their biological functions. This mechanism is crucial for understanding its herbicidal properties and potential applications in medicinal chemistry .

2. Anti-Inflammatory Activity

A study involving various pyrazole derivatives, including those similar to this compound, demonstrated significant anti-inflammatory effects. In particular, derivatives were tested using a carrageenan-induced inflammation model in rats, showing promising results in reducing edema .

| Compound | Activity | Model Used |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory | Carrageenan-induced paw edema |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant anti-inflammatory | Carrageenan-induced paw edema |

3. Herbicidal Properties

This compound has been investigated for its herbicidal properties due to its ability to inhibit specific enzymes involved in plant growth. Its unique chlorosulfonyl group enhances its efficacy as an herbicide compared to other compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound could inhibit enzymes critical for cellular processes, showcasing its potential as a lead compound for developing new therapeutic agents.

- Comparative Analysis with Similar Compounds : A comparative study with structurally similar compounds revealed that this compound exhibited superior reactivity and biological activity due to the presence of the chlorosulfonyl group .

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure of ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate?

Answer:

The compound’s structure is typically confirmed using a combination of:

- ¹H/¹³C NMR : To identify proton and carbon environments, such as the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and pyrazole ring protons .

- IR Spectroscopy : To detect functional groups like sulfonyl chloride (S=O stretch at ~1360–1180 cm⁻¹) and ester carbonyl (C=O stretch at ~1680–1720 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular ion ([M]⁺) and fragmentation patterns to validate the molecular formula .

- Elemental Analysis : To confirm purity and stoichiometry (e.g., C, H, N, S, Cl percentages) .

Advanced: How can synthetic yields be optimized for this compound when scaling reactions?

Answer:

Yield optimization requires addressing:

- Reagent Stoichiometry : Use a 10–20% excess of chlorosulfonation agents (e.g., ClSO₃H or SOCl₂) to drive the reaction to completion .

- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride formation to minimize side reactions .

- Catalyst Selection : Employ Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency in pyrazole systems .

- Purification : Use gradient flash chromatography (e.g., cyclohexane/ethyl acetate) to isolate the product from byproducts like unreacted starting materials .

Basic: What derivatization strategies are feasible for this compound in medicinal chemistry?

Answer:

The chlorosulfonyl group enables versatile derivatization:

- Nucleophilic Substitution : React with amines (e.g., hydrazines) to form sulfonamides, as demonstrated in anticonvulsant analogs .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for hybrid molecules .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) for further coupling reactions .

Advanced: How can contradictory spectral data during characterization be resolved?

Answer:

Contradictions arise from impurities or tautomerism in the pyrazole ring. Mitigation strategies include:

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) to identify tautomeric forms .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- X-ray Crystallography : Confirm the solid-state structure, as done for related pyrazole-carbaldehydes .

Basic: What purification methods are most effective for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with a cyclohexane/ethyl acetate gradient (0–35% EtOAc) for high recovery .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove polar impurities .

- Dry Loading : Pre-adsorb the crude product onto Celite to improve column efficiency .

Advanced: What mechanistic insights explain the reactivity of the chlorosulfonyl group in nucleophilic substitutions?

Answer:

The chlorosulfonyl group (-SO₂Cl) is highly electrophilic due to:

- Polarization : The electron-withdrawing sulfonyl group stabilizes the transition state during nucleophilic attack.

- Leaving Group Ability : Chloride ion (Cl⁻) departure is facilitated by resonance stabilization of the sulfonate intermediate .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity by stabilizing ionic intermediates .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Light Sensitivity : Use amber vials to prevent photodegradation of the sulfonyl chloride moiety .

- Moisture Control : Store under inert gas (N₂/Ar) to avoid hydrolysis to the sulfonic acid .

Advanced: What strategies are used to synthesize pyrazole-triazole hybrids from this compound?

Answer:

- Azide Precursor : Convert the chlorosulfonyl group to an azide (e.g., NaN₃/DMF), then perform CuAAC with alkynes .

- Reaction Conditions : Use CuSO₄/sodium ascorbate in THF/H₂O (1:1) at 50°C for 72 hours .

- Purification : Isolate hybrids via Biotage flash chromatography (DCM/MeOH gradients) .

Basic: What in vitro assays are suitable for evaluating biological activity of derivatives?

Answer:

- Enzyme Inhibition : Screen against COX-1/COX-2 for anti-inflammatory activity .

- Anticonvulsant Models : Use maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests in rodents .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How is X-ray crystallography applied to resolve ambiguities in pyrazole derivatives?

Answer:

- Crystal Growth : Diffuse vapor diffusion (e.g., CHCl₃/hexane) to obtain single crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution structures .

- Refinement : Software like SHELXL refines positional and thermal parameters to R-factor < 0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.